1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea

Catalog No.
S548019
CAS No.
M.F
C19H14F3N3O2
M. Wt
373.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethy...

Product Name

1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea

IUPAC Name

1-(4-pyridin-4-yloxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C19H14F3N3O2

Molecular Weight

373.3 g/mol

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)13-2-1-3-15(12-13)25-18(26)24-14-4-6-16(7-5-14)27-17-8-10-23-11-9-17/h1-12H,(H2,24,25,26)

InChI Key

DDDLGNOZDKDSEG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AFG-210; AFG 210; AFG210.

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C(F)(F)F

Description

The exact mass of the compound 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea is 373.10381 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea is a synthetic organic compound with the molecular formula C19H14F3N3O2C_{19}H_{14}F_{3}N_{3}O_{2} and a molecular weight of approximately 373.3 g/mol. It is classified as a diaryl ether, characterized by the presence of two aromatic rings connected by an ether bond. The compound contains a pyridine moiety and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities. Its structure can be represented by the IUPAC name: 1-(4-pyridin-4-yloxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea, and its SMILES notation is:

The compound is soluble in dimethyl sulfoxide but insoluble in water, which influences its application in research and potential formulations .

The chemical behavior of 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea can be explored through various reactions typical of urea derivatives and diaryl ethers. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield amines and carbon dioxide.
  • Nucleophilic Substitution: The trifluoromethyl group may undergo nucleophilic attack, leading to substitution reactions that modify the compound's reactivity.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that compounds similar to 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea exhibit significant biological activities, particularly in oncology. It has been studied for its potential as a FLT3 inhibitor, which is relevant in treating acute myeloid leukemia. The presence of the pyridine ring and trifluoromethyl group may enhance the binding affinity to target proteins involved in cancer pathways .

The synthesis of 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea typically involves several steps:

  • Formation of the Diaryl Ether: Reacting a phenolic compound with a pyridine derivative using a suitable coupling agent.
  • Urea Formation: The introduction of an isocyanate to form the urea linkage through nucleophilic attack by an amine.
  • Trifluoromethylation: Utilizing trifluoroacetic anhydride or similar reagents to introduce the trifluoromethyl group onto one of the aromatic rings.

These methods require careful control of reaction conditions to ensure high yields and purity .

The primary applications of 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea lie within pharmaceutical research, particularly in drug development targeting cancer treatment. Its unique structure allows it to act on specific molecular targets, making it a candidate for further studies in medicinal chemistry.

Additionally, due to its solubility profile, it may be used in formulations requiring organic solvents or as a reference compound in analytical chemistry.

Interaction studies involving 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea focus on its binding affinity to various enzymes and receptors. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate biological activity against cancer cell lines.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies are vital for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazineC12H16F3N3OC_{12}H_{16}F_{3}N_{3}OContains piperazine; used in CNS research
N-Methyl-3-nitro-5-(trifluoromethyl)-pyridin-2-amineC7H6F3N3O2C_{7}H_{6}F_{3}N_{3}O_{2}Nitro group; potential anti-cancer activity
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamideC7H4ClF3N2OC_{7}H_{4}ClF_{3}N_{2}OChlorine substitution; antibacterial properties

These compounds exhibit varying biological activities and applications, highlighting the unique structural characteristics of 1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea that may confer specific advantages in therapeutic contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

373.10381118 g/mol

Monoisotopic Mass

373.10381118 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-[4-(PYRIDIN-4-YLOXY)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA

Dates

Modify: 2024-02-18
1: Weisberg E, Roesel J, Furet P, Bold G, Imbach P, Flörsheimer A, Caravatti G, Jiang J, Manley P, Ray A, Griffin JD. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison. Genes Cancer. 2010 Oct;1(10):1021-32. doi: 10.1177/1947601910396505. PubMed PMID: 21779428; PubMed Central PMCID: PMC3092267.

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